5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone
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Overview
Description
5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-benzyl-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione: This compound shares a similar core structure but differs in the functional groups attached to the ring.
2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride: Another related compound with different substituents that influence its chemical and biological properties.
Uniqueness
5-benzyl-3-hydroxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1,4,6-tetrone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-9-7-20(18,19)11-10(9)12(16)14(13(11)17)6-8-4-2-1-3-5-8/h1-5,9-11,15H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBMTRAOFNCJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(S1(=O)=O)C(=O)N(C2=O)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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